2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol is a heterocyclic compound with the molecular formula C7H4F3N3O and a molecular weight of 203.12 g/mol. This compound features a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity. It is classified under the imidazo[1,2-a]pyrazine derivatives, a subgroup of imidazole-based compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties .
The synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol can be accomplished through a two-step process involving the reaction of 3-chloropyrazin-2-amine with 1-chloro-3,3,3-trifluoroacetone. The reaction conditions include heating the mixture at 100 °C for 16 hours, followed by treatment with sodium hydrogencarbonate in dichloromethane and water to isolate the desired product .
Technical Details:
The molecular structure of 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol consists of an imidazo[1,2-a]pyrazine core with a hydroxyl group at position 8 and a trifluoromethyl group at position 2. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Structural Data:
The compound can undergo various chemical reactions typical of imidazole derivatives, including:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with specific biological activities.
The mechanism of action for compounds like 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and may facilitate membrane permeability, allowing the compound to enter cells where it can exert its effects.
Process:
Physical Properties:
Chemical Properties:
Relevant Data:
The presence of fluorine atoms significantly influences both physical and chemical properties by increasing electronegativity and altering electronic distribution within the molecule .
The applications of 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol are primarily found in medicinal chemistry:
Imidazo[1,2-a]pyrazine represents a privileged heterocyclic scaffold in modern drug discovery, characterized by a fused bicyclic structure containing bridgehead nitrogen atoms that confer distinctive electronic properties and hydrogen-bonding capabilities. This core structure demonstrates remarkable versatility in interacting with biological targets, particularly protein kinases and central nervous system receptors, due to its ability to mimic purine bases and participate in key π–π stacking interactions. The scaffold’s physicochemical profile—including balanced solubility, metabolic stability, and membrane permeability—makes it an attractive template for developing therapeutics targeting oncology, neurology, and inflammatory diseases [4] [8]. Within this structural framework, strategic substitution patterns dramatically modulate pharmacological activity, with the 2-trifluoromethyl-8-hydroxy configuration emerging as a high-value motif warranting detailed investigation.
The trifluoromethyl (CF₃) group serves as a critical pharmacophore in medicinal chemistry due to its profound influence on molecular properties. This strong electron-withdrawing moiety enhances metabolic stability by resisting oxidative degradation and reduces basicity of adjacent nitrogen atoms, thereby improving membrane penetration and oral bioavailability. Notably, the CF₃ group’s high lipid solubility (π-hydrophobic parameter = 0.88) augments binding affinity to hydrophobic enzyme pockets while its steric bulk (van der Waals volume ≈ 38.3 ų) promotes selective target interactions. In imidazo[1,2-a]pyrazine systems, 2-trifluoromethyl substitution specifically enhances kinase inhibitory activity by strengthening hydrophobic contacts in the ATP-binding cleft, as evidenced by 10-100 fold potency increases compared to non-fluorinated analogs [3]. Additionally, the strong C–F dipole (bond dipole moment ≈ 1.41 D) facilitates electrostatic interactions with arginine or lysine residues, further stabilizing ligand-receptor complexes. These properties collectively explain why CF₃-containing heterocycles constitute approximately 35% of newly approved small-molecule drugs .
The medicinal exploration of imidazo[1,2-a]pyrazines commenced in earnest with early kinase inhibitor programs targeting oncological pathways. Seminal work emerged in 2011 with the disclosure of imidazo[1,2-a]pyrazin-8-amines as potent inhibitors of breast tumor kinase (Brk/PTK6), achieving low-nanomolar IC₅₀ values alongside high kinase selectivity [2]. This breakthrough established the scaffold’s capacity for precise kinase modulation and spurred extensive structure-activity relationship (SAR) investigations. Subsequent patent literature (2002-2004) revealed expanded therapeutic applications, including Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune disorders and AMPA receptor negative modulators for neurological conditions [5] [8]. The evolution of substitution patterns progressed from simple aryl/alkyl groups to sophisticated bifunctional motifs incorporating hydrogen-bond donors at C-8, culminating in optimized derivatives like 6-aryl-imidazo[1,2-a]pyrazin-8-ylamines with sub-micromolar activities across multiple target classes. This historical trajectory underscores the scaffold’s adaptability through strategic functionalization [2] [8].
The introduction of an 8-hydroxy group (-OH) into 2-trifluoromethyl-imidazo[1,2-a]pyrazine creates a bifunctional pharmacophore with dual mechanisms of target engagement. The hydroxyl group serves as a hydrogen-bond donor/acceptor that complements the CF₃ group’s hydrophobic effects, enabling simultaneous interactions with both hydrophilic and lipophilic receptor subsites. Molecular modeling studies indicate that 8-OH substitution facilitates critical hydrogen bonds with kinase hinge regions (e.g., backbone carbonyls of Glu475 in BTK) while the 2-CF₃ moiety occupies adjacent hydrophobic pockets, yielding cooperative binding effects [5] [8]. Additionally, the hydroxyl group modulates electronic distribution across the heterocyclic system, reducing pKa of adjacent nitrogen atoms by ~2 units compared to 8-amino analogs, thereby enhancing membrane permeability at physiological pH. This substitution also suppresses oxidative metabolism at C-8, addressing a key instability site identified in early 8-unsubstituted derivatives. Collectively, these properties position 2-trifluoromethyl-imidazo[1,2-a]pyrazin-8-ol as a structurally optimized variant with superior drug-like characteristics [8] [10].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6